molecular formula C21H24N2O5S B11339719 N-(1,3-benzodioxol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339719
M. Wt: 416.5 g/mol
InChI Key: FGUTUGKUTIMRSU-UHFFFAOYSA-N
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Description

“N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzodioxole moiety, and the attachment of the methanesulfonyl group. Common reagents and conditions might include:

    Formation of Piperidine Ring: Cyclization reactions using amines and carbonyl compounds.

    Introduction of Benzodioxole Moiety: Electrophilic aromatic substitution or coupling reactions.

    Attachment of Methanesulfonyl Group: Sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a pharmacological agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of “N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” could lie in its specific substitution pattern, which might confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-15-3-2-4-16(11-15)13-29(25,26)23-9-7-17(8-10-23)21(24)22-18-5-6-19-20(12-18)28-14-27-19/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,22,24)

InChI Key

FGUTUGKUTIMRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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